molecular formula C19H30N4O2 B10916701 N-cyclohexyl-1-[1-(cyclohexylamino)-1-oxopropan-2-yl]-1H-pyrazole-3-carboxamide

N-cyclohexyl-1-[1-(cyclohexylamino)-1-oxopropan-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10916701
M. Wt: 346.5 g/mol
InChI Key: UHWBOFCWHNRDBE-UHFFFAOYSA-N
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Description

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclohexylamino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps One common method involves the reaction of cyclohexylamine with a suitable precursor to form the cyclohexylamino groupThe final step involves the addition of the carboxamide group under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and cyclohexyl-containing compounds. Examples include:

  • 3-(Cyclohexylamino)propane-1-sulfonic acid (CAPS)
  • N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO)
  • Cyclohexylamine

Uniqueness

What sets N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups and its specific chemical structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H30N4O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-cyclohexyl-1-[1-(cyclohexylamino)-1-oxopropan-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H30N4O2/c1-14(18(24)20-15-8-4-2-5-9-15)23-13-12-17(22-23)19(25)21-16-10-6-3-7-11-16/h12-16H,2-11H2,1H3,(H,20,24)(H,21,25)

InChI Key

UHWBOFCWHNRDBE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)N2C=CC(=N2)C(=O)NC3CCCCC3

Origin of Product

United States

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